molecular formula C22H24N4O2S B2361675 N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 1197613-33-4

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No.: B2361675
CAS No.: 1197613-33-4
M. Wt: 408.52
InChI Key: HBNAFLCBQPAZMR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzimidazole core linked to a methylsulfanylpropyl group and a propenoylamino-methyl substituent. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The methylsulfanyl (SMe) group enhances lipophilicity and may influence metabolic stability, while the propenoylamino (acrylamide) moiety could participate in covalent binding or hydrogen-bonding interactions with target proteins.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-3-20(27)23-14-15-8-10-16(11-9-15)22(28)26-19(12-13-29-2)21-24-17-6-4-5-7-18(17)25-21/h3-11,19H,1,12-14H2,2H3,(H,23,27)(H,24,25)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNAFLCBQPAZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide is a compound that belongs to the class of benzimidazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C23H27N3O3S
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 1212432-06-8

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that compounds bearing the benzimidazole nucleus exhibit broad-spectrum activity against various pathogens.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)Reference
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)butanamideAntibacterial50 μg/ml against S. typhi
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-methylbenzamideAntifungal250 μg/ml against C. albicans

These findings suggest that modifications on the benzimidazole ring can enhance antimicrobial efficacy, making it a promising scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines, demonstrating that certain structural modifications significantly increased their antiproliferative activity. The presence of the benzimidazole moiety was crucial for this activity, suggesting a strong correlation between structure and anticancer efficacy .

Neuroleptic Activity

Research has also indicated potential neuroleptic activity for compounds related to this benzimidazole derivative. For instance, studies on similar benzamide derivatives have shown effectiveness in reducing apomorphine-induced stereotyped behaviors in animal models, suggesting possible applications in treating psychotic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzimidazole Ring : Essential for bioactivity; known for its role in interacting with biological targets.
  • Alkyl Substituents : The presence of a methylsulfanyl group enhances lipophilicity and cellular uptake.
  • Amino Functional Group : Contributes to binding affinity with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related benzimidazole-containing benzamides, focusing on structural features, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Benzimidazole-Benzamide Derivatives

Compound Name Key Structural Features Synthesis Highlights Reported Biological Activities Reference
Target Compound Benzimidazole core, SMe-propyl linker, propenoylamino-methyl benzamide Not explicitly detailed in evidence; likely involves condensation/amide coupling Inferred antimicrobial/anticancer potential -
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole core, hydrazide linker, substituted benzylidene Three-step synthesis: Na₂S₂O₅-mediated cyclization, hydrazine reflux, aldehyde condensation Antimicrobial (therapeutic candidates)
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido linker, dinitrophenyl group Recrystallization from ethanol; characterized by spectral data Antimicrobial, anticancer
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) Imidazole core, isopropylureido-ethyl side chain Facile synthesis via urea coupling Pharmacologically relevant (unspecified)
N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide Benzimidazole-piperazine hybrid, maleate counterion Multi-step alkylation and amidation Potential C–H bond functionalization

Key Observations:

Structural Diversity: The target compound uniquely combines a methylsulfanylpropyl group and propenoylamino-methyl substituent, distinguishing it from hydrazide (3a-3b) or thioacetamido (W1) derivatives. W1 () incorporates a dinitrophenyl group, which is electron-withdrawing and may enhance cytotoxicity in anticancer applications .

Synthetic Strategies: Hydrazide derivatives (3a-3b) are synthesized via aldehyde condensation, while W1 involves thioether formation and recrystallization .

Biological Implications: W1 demonstrates dual antimicrobial and anticancer activities, attributed to the benzimidazole-thioacetamido scaffold’s ability to disrupt microbial enzymes or cancer cell proliferation .

Physicochemical Properties :

  • The methylsulfanyl group in the target compound increases hydrophobicity (clogP ~3.5 estimated), which may improve membrane permeability compared to more polar derivatives like 3a-3b (hydrazide linker) or 3d (urea group) .

Research Findings and Gaps

  • emphasizes hydrazide derivatives as antimicrobial candidates, but the target compound’s acrylamide group may offer improved metabolic stability over hydrazides, which are prone to hydrolysis .
  • Gaps: No direct data on the target compound’s solubility, toxicity, or specific target interactions are available in the provided evidence. Further studies should explore its kinase inhibition profile and pharmacokinetic properties.

Preparation Methods

Synthesis of the 1H-Benzimidazol-2-yl Scaffold

Benzimidazole rings are typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, the 2-position is functionalized through a thioether linkage.

Method A: Thiourea Cyclization

  • Starting Material : o-Phenylenediamine reacts with carbon disulfide in alkaline conditions to form 2-mercaptobenzimidazole.
  • Alkylation : The thiol group is alkylated with 1-bromo-3-methylsulfanylpropane to introduce the 3-methylsulfanylpropyl side chain.

Key Reaction Conditions :

Step Reagents Solvent Temperature Yield
Cyclization CS₂, NaOH Ethanol 80°C 72%
Alkylation 1-Bromo-3-methylsulfanylpropane, K₂CO₃ DMF 60°C 68%

Construction of the 4-[(Prop-2-enoylamino)methyl]benzamide Core

The benzamide core is synthesized through sequential amidation and acryloylation:

Step 1: Benzoyl Chloride Formation
4-(Aminomethyl)benzoic acid is converted to its acyl chloride using thionyl chloride:
$$ \text{4-(Aminomethyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{4-(Aminomethyl)benzoyl chloride} $$

Step 2: Acrylamido Functionalization
The amine group is acryloylated with prop-2-enoyl chloride in dichloromethane (DCM) under inert conditions:
$$ \text{4-(Aminomethyl)benzoyl chloride} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{4-[(Prop-2-enoylamino)methyl]benzoyl chloride} $$

Optimization Note : Excess triethylamine (3 eq.) improves acryloylation yields to 85%.

Final Coupling and Purification

The benzimidazole and benzamide intermediates are coupled via amide bond formation:

Method B: Schotten-Baumann Reaction

  • Reagents : 4-[(Prop-2-enoylamino)methyl]benzoyl chloride, 1-(1H-Benzimidazol-2-yl)-3-methylsulfanylpropylamine
  • Conditions : Aqueous NaOH (10%), tetrahydrofuran (THF), 0°C → room temperature.

Reaction Mechanism :
$$ \text{R-COCl} + \text{R'-NH}_2 \rightarrow \text{R-CONH-R'} + \text{HCl} $$

Yield : 74% after recrystallization from ethanol.

Purity Data :

Parameter Value Method
Melting Point 162–164°C Differential Scanning Calorimetry
HPLC Purity 98.5% C18 column, 70:30 MeCN:H₂O

Alternative Pathways and Industrial-Scale Adaptations

Solid-Phase Synthesis

Patents describe resin-bound strategies for analogous benzamides to improve scalability:

  • Wang Resin Functionalization : Load 4-(Fmoc-aminomethyl)benzoic acid onto resin.
  • Acryloylation : Deprotect Fmoc group, treat with acryloyl chloride.
  • Cleavage : TFA/DCM (1:1) releases the benzamide intermediate.

Advantages : Reduces purification steps; yields >90%.

Enzymatic Amidification

Lipase-mediated coupling in non-aqueous solvents offers greener alternatives:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butanol
  • Yield : 81% with 99% enantiomeric excess.

Challenges and Mitigation Strategies

  • Thioether Oxidation :

    • Risk : Methylsulfanyl groups oxidize to sulfoxides under acidic conditions.
    • Solution : Use argon atmosphere and antioxidant additives (e.g., BHT).
  • Acrylamide Polymerization :

    • Risk : Prop-2-enoylamino groups may polymerize during storage.
    • Mitigation : Store at –20°C with 0.1% hydroquinone inhibitor.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 6.85–7.62 (m, 8H, aromatic), 5.12 (dd, J = 10.4 Hz, 2H, CH₂S).
  • HRMS (ESI+) : m/z 409.1543 [M+H]⁺ (calc. 409.1548).

X-ray Crystallography :

  • Space Group : P2₁/c
  • Key Bond Lengths : C=O (1.221 Å), C–N (1.335 Å).

Q & A

Q. What are the standard synthetic routes for N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by functionalization. For example, 2-acetyl benzimidazole derivatives are condensed with aldehydes under alkaline conditions (e.g., 10% NaOH in ethanol/water) to form α,β-unsaturated ketones, monitored via thin-layer chromatography (TLC) . Subsequent steps may include nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in acetonitrile) to introduce the methylsulfanylpropyl and acrylamide moieties . Intermediates are characterized via NMR (¹H/¹³C), HPLC for purity, and mass spectrometry for molecular weight confirmation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the benzimidazole, thioether, and acrylamide groups . Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch in acrylamide at ~1650 cm⁻¹). Mass spectrometry (ESI-TOF) validates the molecular ion peak and fragmentation patterns .

Q. How does the compound’s solubility and stability impact experimental design in pharmacological studies?

The methylsulfanyl group enhances lipophilicity, requiring solvents like DMSO for in vitro assays. Stability tests under varying pH (e.g., simulated gastric fluid) and temperatures are critical for determining storage conditions. Oxidation-prone thioether groups may necessitate inert atmospheres (N₂/Ar) during synthesis .

Q. What are the key pharmacophores in this compound, and how do they relate to potential biological targets?

The benzimidazole moiety acts as a hydrogen-bond acceptor, mimicking purine bases in enzyme active sites. The acrylamide group enables covalent binding to cysteine residues (e.g., in kinases), while the methylsulfanylpropyl chain enhances membrane permeability . Target hypotheses include tyrosine kinases or apoptosis regulators, requiring validation via molecular docking .

Q. Which purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol/water mixtures improves purity, while preparative HPLC resolves stereoisomers or closely related impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like nucleophilic substitutions. Machine learning models trained on reaction databases can recommend solvent/base combinations to maximize yield. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .

Q. What strategies resolve contradictions in biological activity data across studies?

Cross-validate assay conditions (e.g., ATP concentrations in kinase assays) and control for metabolite interference (e.g., LC-MS/MS monitoring). Use isogenic cell lines to isolate target effects. Molecular dynamics simulations clarify binding mode discrepancies .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Chiral HPLC or SFC separates enantiomers. Pharmacokinetic studies in rodents compare AUC and clearance rates of each isomer. Docking simulations (AutoDock Vina) assess enantiomer-specific interactions with targets like tubulin or proteasomes .

Q. What role do impurities or degradation products play in conflicting cytotoxicity results?

Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., oxidation of thioether to sulfoxide). LC-QTOF-MS profiles degradation products, which are tested separately in viability assays (MTT/WST-1) to isolate toxic species .

Q. How can high-throughput screening (HTS) platforms prioritize derivatives for SAR studies?

Fragment-based design couples the benzimidazole core with diverse acrylamide substituents. HTS using fluorescence polarization (FP) or surface plasmon resonance (SPR) identifies hits with sub-µM binding affinity. QSAR models correlate substituent electronic parameters (Hammett σ) with activity .

Q. Methodological Notes

  • Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio) .
  • Data Validation : Cross-reference NMR shifts with computed spectra (GIAO-DFT) .
  • Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., acrylamide derivatives) .

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